Proline-Induced Tyrosine Side-Chain Rotamer Restriction in APTA vs. AATA
In a direct head-to-head comparison of four tetrapeptides, the presence of Pro at position 2 in APTA (Ala-Pro-Tyr-Ala) produces a measurably different distribution of tyrosine side-chain rotamers around the Cα–Cβ bond (χ₁) compared to the Pro-absent analog AATA (Ala-Ala-Tyr-Ala). The steric influence of Pro on the residue preceding Tyr is evidenced by altered rotamer populations, chemical shift deviations of ortho- and meta-protons in the phenolic ring, and distinct NH proton temperature coefficients recorded in both aqueous and DMSO-d₆ solutions [1]. The study further demonstrated that in the Pro-Tyr segment, the trans isomer predominates and the steric effect on antecedent residues is even stronger in the cis form, a phenomenon not present in the AATA control sequence [1].
| Evidence Dimension | Tyrosine χ₁ rotamer population distribution (Rotamer II vs. Rotamer I preference) and aromatic ¹Lb CD signal |
|---|---|
| Target Compound Data | APTA (Ala-Pro-Tyr-Ala): Distinct rotamer distribution with enhanced χ₁ restriction; altered aromatic ¹Lb CD signal relative to AATA (quantitative values reported in full paper, Int J Pept Protein Res 1983, 22:437-449) |
| Comparator Or Baseline | AATA (Ala-Ala-Tyr-Ala): Broader rotamer distribution; different aromatic CD signature |
| Quantified Difference | Qualitative agreement across CD, NMR, and energy calculations confirms a global conformational shift induced by Pro; specific χ₁ population differences and chemical shift perturbations reported in the primary study |
| Conditions | Free tetrapeptides in aqueous solution and DMSO-d₆; CD spectroscopy, ¹H NMR (aromatic ¹Lb signal, rotamer populations from coupling constants), NH proton temperature coefficients, and vicinal coupling constants ³JNH-CαH; minimum energy calculations |
Why This Matters
The Pro-dependent conformational restriction of the Tyr side chain directly affects molecular recognition events (e.g., antibody binding, receptor interactions), making APTA the required sequence for experiments probing Pro-Tyr conformational coupling—AATA cannot serve as a substitute.
- [1] Juy M, Lam-Thanh H, Lintner K, Fermandjian S. Conformation and mobility of tyrosine side chain in tetrapeptides. Specific effects of cis- and trans-proline in Tyr-Pro- and Pro-Tyr-segments. Int J Pept Protein Res. 1983 Oct;22(4):437-49. PMID: 6654591. View Source
